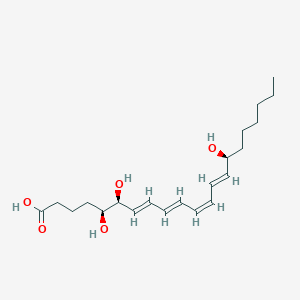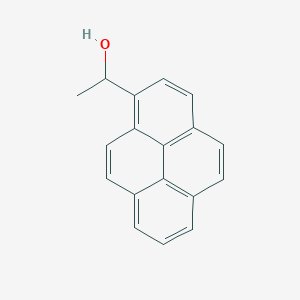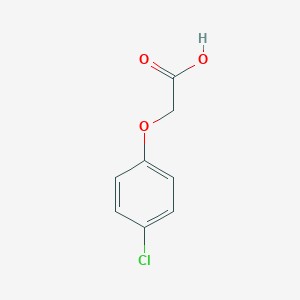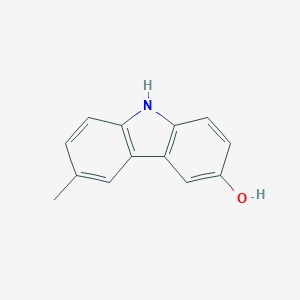
Urea-d4
概要
説明
Urea (2H4) is a nitrogen-containing compound that is a major component of mammalian urine. It is also known as carbamide, and it is produced naturally in the body as a byproduct of protein metabolism. Urea is an important chemical compound, and it has a wide range of applications in scientific research, including biochemical and physiological studies.
科学的研究の応用
土壌中の窒素の移動と変換
Urea-d4は、土壌中の窒素の移動と変換を研究するために使用されます . たとえば、ある研究では、シュウ酸と阻害剤(例えば、硝化抑制剤、DMPP、ウレアーゼ抑制剤、NBPT)を用いて、異なる土壌水分量における土壌中の窒素の水平移動と変換が調べられました . この研究では、DMPPを施用した尿素は、40%の水分量と湛水条件下で、土壌NH4±N含有量を11.93~14.87%有意に増加させたことがわかりました .
肥料の効率
This compoundは、さまざまな肥料の効率を研究するために使用されます。 ある研究では、4種類の窒素肥料(例えば、炭酸水素アンモニウム、硫酸アンモニウム、塩化アンモニウム、尿素)を別々に施用し、シュウ酸、DMPP、NBPTと組み合わせました . この研究では、阻害剤を添加した炭酸水素アンモニウムは、土壌NH4±N含有量を15.42~21.12%増加させたことがわかりました .
持続可能な作物生産
This compoundは、持続可能な作物生産方法の開発のための研究に使用されています . ある研究では、ナノ尿素と従来の肥料を併用すると、ビーズ状尿素肥料による100%窒素と比較して、エネルギー要求量が8~11%削減され、エネルギー使用効率が6~9%向上することがわかりました . さらに、N75PK+ナノ尿素を施用すると、N50PK+ナノ尿素と比較して、すべての作物で経済収量が14%向上しました .
土壌を支える生産アプローチ
ナノ尿素を75%Nで葉面散布することは、土壌を支える生産アプローチと考えられています . このアプローチは、従来の施肥と比較して、土壌のNと脱水素酵素活性を同等に保っていました<a aria-label="2: The application of foliar spray of nano-urea with 75% N is considered a soil supportive production approach2" data-citationid="2f1d59ab
作用機序
Target of Action
Urea primarily targets proteins and nucleic acids in biological systems . It is known to interact with these macromolecules, affecting their stability and function. The exact targets of Urea-d4 may vary depending on the specific biological context, but they are likely to be similar to those of urea.
Mode of Action
This compound, like urea, can establish a network of interactions with its targets . These interactions can involve hydrogen bonding, van der Waals contacts, and other noncovalent interactions . This compound can interact with both the backbone and side chains of proteins, as well as with nucleic acids . These interactions can lead to changes in the conformation and stability of these macromolecules .
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as urea. One of the key pathways is the urea cycle, which is responsible for the disposal of excess nitrogen in the form of ammonia . this compound, due to its structural similarity to urea, could potentially interact with and affect this pathway.
Pharmacokinetics
Urea is known to be highly soluble and can be distributed throughout the body, including crossing biological membranes . It is metabolized in the liver and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would likely be similar to those of urea. Urea is known to cause unfolding of proteins and destabilization of nucleic acids . It can also affect the function of membrane proteins . Given its structural similarity to urea, this compound could potentially have similar effects.
Safety and Hazards
将来の方向性
The future of urea production could involve the development of environmentally friendly and cost-effective technologies for ammonia emission mitigation . Another promising direction is the production of Blue Urea, which could be produced using attenuated reaction conditions and hydrogen derived from renewable-powered electrolysis to produce a reduced-carbon alternative .
生化学分析
Biochemical Properties
Urea-d4 plays a significant role in biochemical reactions, particularly in the urea cycle, a series of biochemical reactions in organisms that produce urea from ammonia . This process involves several enzymes and proteins, including urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate . This compound interacts with these biomolecules in a similar manner to urea, participating in the same enzymatic reactions .
Cellular Effects
The effects of this compound on cellular processes are largely similar to those of urea. Urea is known to be utilized efficiently by cells for growth and photosynthesis . It’s also known to affect the C:N stoichiometry of cells . Given its structural similarity to urea, this compound is likely to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is closely related to its interactions with enzymes and other biomolecules. This compound, like urea, is expected to bind to the active site of urease, facilitating the enzyme-catalyzed hydrolysis of urea . This interaction involves hydrogen bonding between this compound and specific amino acid residues in the enzyme . The hydrolysis of this compound by urease would result in the production of ammonia and carbamate, similar to the reaction with urea .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings would be expected to mirror those of urea. Urea is known to be stable under standard conditions and does not readily degrade . The long-term effects of this compound on cellular function would need to be determined through in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Given its similarity to urea, it is reasonable to expect that it would have similar effects at equivalent dosages. High doses of urea can be toxic, leading to disturbances in the urea cycle and the accumulation of ammonia in the body .
Metabolic Pathways
This compound is involved in the urea cycle, a key metabolic pathway in many organisms . This cycle involves several enzymes, including urease, and results in the conversion of ammonia, a toxic byproduct of protein metabolism, into urea . This compound, due to its structural similarity to urea, would be expected to participate in the same metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be expected to be similar to that of urea. Urea is transported across cell membranes by specific urea transport proteins . Given its similar structure, this compound is likely to interact with the same transporters .
Subcellular Localization
The subcellular localization of this compound has not been specifically studied. Urea, and by extension this compound, is a small, uncharged molecule that can diffuse freely across cell membranes and is found throughout the cell . Its activity is not likely to be confined to any specific subcellular compartment.
特性
IUPAC Name |
1,1,3,3-tetradeuteriourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C(=O)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162379 | |
| Record name | (2H4)Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.080 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1433-11-0 | |
| Record name | Urea-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H4)Urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001433110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H4)Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H4)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details





Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for urea-d4?
A1: this compound, also known as (2H4)Urea, has the molecular formula (ND2)2CO. Its molecular weight is 64.09 g/mol. Key spectroscopic data includes characteristic peaks in infrared (IR) spectroscopy due to the C=O and N-D bond vibrations. These differ from urea-h4 (regular urea) due to the isotopic substitution, facilitating differentiation between the two compounds in experimental settings. []
Q2: How does deuteration impact the properties of urea?
A2: Deuteration primarily affects the vibrational frequencies of urea, leading to differences in IR and Raman spectra compared to urea-h4. [] This isotopic effect proves crucial in spectroscopic techniques, particularly in studying molecular dynamics within inclusion compounds. [, , , , ]
Q3: Are there specific materials known to be incompatible with this compound?
A3: While this compound exhibits broad compatibility, specific incompatibilities depend on the experimental context. For instance, strong oxidizing agents may react with this compound, while certain solvents might disrupt the structure of urea inclusion compounds.
Q4: Does this compound exhibit any catalytic properties?
A5: There is no evidence suggesting inherent catalytic properties of this compound. Its primary applications lie in its use as a deuterated host molecule in inclusion compounds and as a solvent in NMR studies. [, , , , ]
Q5: How is this compound employed in computational chemistry and modeling?
A6: this compound plays a role in validating and refining molecular dynamics simulations. By comparing simulations of urea-h4 and this compound systems, researchers can assess the accuracy of force fields and improve their predictive capabilities. []
Q6: How does this compound interact with guest molecules in inclusion compounds?
A7: this compound forms hexagonal channel structures that encapsulate linear guest molecules like n-alkanes and α,ω-dibromoalkanes. [, , , , , , , ] The interaction is primarily through van der Waals forces and hydrogen bonding with the this compound channel walls.
Q7: What are the advantages of using this compound in inclusion compound studies?
A8: The primary advantage lies in its ability to simplify spectroscopic analysis. Using this compound renders the host lattice nearly "invisible" in neutron scattering experiments, allowing researchers to focus solely on the dynamics of the guest molecules. [, , , ]
Q8: Can you describe the dynamics of guest molecules within this compound inclusion compounds?
A9: Guest molecules exhibit various motions within the this compound channels, including translational motion along the channel axis and rotational motion about the axis. [, , , , , ] These motions are temperature-dependent and influenced by the guest molecule's size and shape.
Q9: What insights have been gained from studying guest molecule dynamics in this compound inclusion compounds?
A10: These studies have provided valuable information about the restricted environments within the channels. [, , , , , , ] This knowledge is applicable to understanding the behavior of molecules in confined spaces, such as those found in biological systems or porous materials.
Q10: How is this compound utilized in NMR spectroscopy?
A11: this compound serves as a deuterated solvent in NMR studies, particularly in investigating protein structure and dynamics. [, ] Its use minimizes interference from solvent signals, enhancing the sensitivity and resolution of protein signals.
Q11: What are the advantages of using this compound over other deuterated solvents in NMR?
A12: this compound is a strong protein denaturant, making it particularly useful for studying unfolded or partially unfolded protein states. [, ] Additionally, its relatively low cost and wide availability make it a practical choice for various NMR applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
